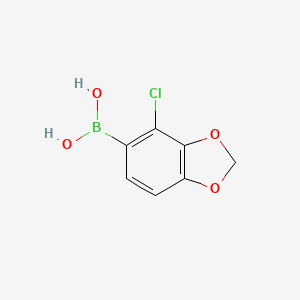

(4-Chloro-1,3-benzodioxol-5-yl)boronic acid

Description

(4-Chloro-1,3-benzodioxol-5-yl)boronic acid (chemical formula: C₇H₆BClO₄) is a boronic acid derivative featuring a chloro-substituted 1,3-benzodioxole aromatic ring . Boronic acids are characterized by their R–B(OH)₂ structure, which enables diverse applications in organic synthesis, drug design, and molecular recognition. This compound’s unique structure combines electron-withdrawing substituents (chloro and benzodioxole groups) that influence its acidity, reactivity, and biological interactions. It is particularly relevant in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of boronic acids in palladium-catalyzed transformations . Potential pharmaceutical applications are suggested by the broader role of boronic acids in enzyme inhibition, cancer therapy, and glycoproteomics .

Properties

IUPAC Name |

(4-chloro-1,3-benzodioxol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-6-4(8(10)11)1-2-5-7(6)13-3-12-5/h1-2,10-11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYXAXODQACACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C=C1)OCO2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroboronation of 4-Chloro-1,3-benzodioxol-5-ol

The most cited method involves reacting 4-chloro-1,3-benzodioxol-5-ol with a borane-methylsulfide adduct (BH₃·S(CH₃)₂) under inert conditions. This process generates a borate ester intermediate, which is subsequently hydrolyzed to yield the target boronic acid.

Reaction Mechanism :

- Borane Adduct Formation : The phenolic hydroxyl group of 4-chloro-1,3-benzodioxol-5-ol reacts with BH₃·S(CH₃)₂, forming a triester borate.

- Transesterification : The borate intermediate undergoes transesterification with excess borane adduct, enhancing reactivity.

- Hydrolysis : Acidic or aqueous workup liberates the boronic acid.

Optimized Conditions :

Palladium-Catalyzed Miyaura Borylation

An alternative route employs Miyaura borylation, where a halogenated precursor (e.g., 5-bromo-4-chloro-1,3-benzodioxole) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. This method offers superior regiocontrol but requires anhydrous conditions.

Key Steps :

- Oxidative Addition : Pd(0) inserts into the carbon-bromine bond of the substrate.

- Transmetallation : B₂pin₂ transfers a boron moiety to the palladium center.

- Reductive Elimination : The palladium catalyst releases the boronic ester, which is hydrolyzed to the acid.

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents like dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) enhance boronate stability, while ethers (THF, dioxane) improve borane adduct solubility. Non-polar solvents (toluene, heptane) are less effective due to poor miscibility with boronic intermediates.

Borane Adducts

Temperature and Residence Time

Elevated temperatures (80–100°C) accelerate reaction kinetics but risk boronic acid decomposition. Flow reactor systems with 10-minute residence times at 100°C have demonstrated improved reproducibility.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

- ¹H NMR : Characteristic peaks for the benzodioxole moiety appear at δ 7.3–7.4 ppm (aromatic protons), while boronic acid protons resonate near δ 8.1 ppm (exchangeable).

- Mass Spectrometry : APCI+ mode confirms the molecular ion peak at m/z 214.5 (M + H)⁺.

Data Tables

Table 1. Comparative Analysis of Synthetic Methods

*Yields estimated from analogous reactions in cited literature.

Challenges and Mitigation Strategies

Boronic Acid Stability

(4-Chloro-1,3-benzodioxol-5-yl)boronic acid is prone to protodeboronation under acidic conditions. Stabilization strategies include:

Byproduct Formation

Side products like boroxines arise from dehydration. Adding molecular sieves (4Å) suppresses this pathway.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other reactions typical of boronic acids, such as oxidation to form phenols and esterification to form boronate esters.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Esterification: Alcohols or diols in the presence of dehydrating agents like molecular sieves.

Major Products:

Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

Phenols: Formed via oxidation.

Boronate Esters: Formed via esterification.

Scientific Research Applications

(4-Chloro-1,3-benzodioxol-5-yl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, it is used to create biologically active molecules, including kinase inhibitors and other therapeutic agents . Additionally, it is employed in the development of functional materials for electronic and optical applications .

Mechanism of Action

The primary mechanism by which (4-Chloro-1,3-benzodioxol-5-yl)boronic acid exerts its effects is through its participation in cross-coupling reactions. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the reaction’s success .

Comparison with Similar Compounds

Anticancer Boronic Acid Derivatives

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrated cytotoxic effects at sub-micromolar concentrations in triple-negative breast cancer (4T1) cells . In contrast, (4-Chloro-1,3-benzodioxol-5-yl)boronic acid’s antiproliferative activity remains unexplored in published studies. The presence of a benzodioxole ring may confer distinct pharmacokinetic properties, such as improved metabolic stability compared to polycyclic aromatic derivatives.

Diagnostic and Enzymatic Inhibition Profiles

- Phenyl boronic acid outperformed other derivatives (e.g., APBA) in detecting KPC carbapenemases, highlighting the impact of substituents on diagnostic accuracy . The chloro and benzodioxole groups in this compound could modulate its β-lactamase inhibitory activity, though this remains untested.

- Boronic acid-containing proteasome inhibitors (e.g., bortezomib, PS-1) show selective antagonism by EGCG, suggesting that the chloro-benzodioxol variant may similarly target proteasomes if its boronic moiety engages catalytic threonine residues .

Binding Affinity and Molecular Recognition

- Diphenylborinic acid (R₂BOH) exhibits ~10-fold higher association constants with diols (e.g., catechol) compared to boronic acids due to steric and electronic factors . The chloro-benzodioxol boronic acid’s diol-binding capacity is likely weaker but could be optimized via substituent engineering.

- Fluorinated boronic acids (e.g., CF₃-substituted) display enhanced acidity (lower pKa) compared to non-fluorinated analogs. The chloro group in this compound is less electron-withdrawing than fluorine, resulting in a higher pKa (~8–9 range for arylboronic acids) and reduced Lewis acidity .

Enzyme Inhibition in Antifungal Therapy

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibited fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A . The chloro-benzodioxol variant’s bulkier aromatic system may hinder binding to similar enzyme active sites, though this depends on target-specific steric tolerances.

Data Tables

Table 1: Key Properties of Selected Boronic Acids

Table 2: Substituent Effects on Boronic Acid Properties

Biological Activity

(4-Chloro-1,3-benzodioxol-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Boronic acids, including this compound, are known for their roles as enzyme inhibitors and their potential therapeutic applications in cancer, antibacterial, and antioxidant treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Boronic acids can form reversible covalent bonds with diols in biological systems, which allows them to inhibit enzymes involved in various metabolic pathways. For instance, they can inhibit serine proteases and other enzymes critical for cancer cell proliferation and survival .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell growth. For example:

- In vitro studies indicated a high cytotoxic effect on MCF-7 breast cancer cells, with an IC50 value of approximately 18.76 µg/mL .

- Mechanistically, it is believed to disrupt the cell cycle at the G2/M phase, leading to growth inhibition .

Antibacterial Activity

The compound also shows promising antibacterial activity. It has been tested against various bacterial strains, including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 6.50 mg/mL against E. coli . This suggests that this compound may serve as a potential lead compound for developing new antibacterial agents.

Antioxidant Properties

Antioxidant assays have revealed that this boronic acid derivative possesses strong free radical scavenging abilities. The compound demonstrated effective inhibition in various assays:

- ABTS cation radical scavenging: IC50 = 0.11 µg/mL

- DPPH free radical scavenging: IC50 = 0.14 µg/mL

These results indicate that this compound could be beneficial in formulations aimed at reducing oxidative stress in biological systems .

Data Summary

| Activity | IC50 Value | Tested Organism |

|---|---|---|

| Anticancer (MCF-7) | 18.76 µg/mL | MCF-7 breast cancer cells |

| Antibacterial | 6.50 mg/mL | Escherichia coli |

| ABTS Scavenging | 0.11 µg/mL | - |

| DPPH Scavenging | 0.14 µg/mL | - |

Case Studies

In a study conducted on a novel boronic ester derived from phenyl boronic acid and quercetin, the synthesized compound exhibited superior biological activity compared to quercetin alone . The study highlighted its application in cream formulations for dermatological use after demonstrating both microbiological safety and efficacy.

Another investigation into the structure–activity relationship (SAR) of boronic acids indicated that modifications on the benzodioxole moiety could enhance anticancer potency while maintaining low toxicity levels towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.